molecular formula C14H21N3O2 B8708270 3,5-Bis(morpholin-4-yl)aniline

3,5-Bis(morpholin-4-yl)aniline

Cat. No.: B8708270
M. Wt: 263.34 g/mol
InChI Key: QLSXUOSDNIIPCX-UHFFFAOYSA-N
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Description

3,5-Bis(morpholin-4-yl)aniline is a substituted aniline derivative featuring morpholine groups at the 3 and 5 positions of the aromatic ring. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts distinct electronic and steric properties to the compound. This structure enhances its utility as a ligand in coordination chemistry, a precursor in pharmaceutical synthesis, and a building block for functional materials.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

3,5-dimorpholin-4-ylaniline

InChI

InChI=1S/C14H21N3O2/c15-12-9-13(16-1-5-18-6-2-16)11-14(10-12)17-3-7-19-8-4-17/h9-11H,1-8,15H2

InChI Key

QLSXUOSDNIIPCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)N)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Bis(morpholin-4-yl)aniline with structurally or functionally related aniline derivatives, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
3,5-Bis(morpholin-4-yl)aniline C₁₄H₂₀N₃O₂ Morpholine at 3,5 positions 262.33 Ligands, drug intermediates
4-[3,5-Bis(trifluoromethyl)phenyl]aniline C₁₄H₉F₆N CF₃ groups at 3,5 positions 329.22 High-performance polymers, electronics
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline C₂₁H₂₂FN₃O₄ Fluorine, morpholine, phthalimido 399.42 Lab reagents, bioactive molecules
2-Chloro-4,6-dimorpholin-4-yl[1,3,5]triazine C₁₃H₁₈ClN₆O₂ Morpholine on triazine core 357.78 Triazine-based pharmaceuticals

Key Observations:

Substituent Effects on Reactivity: Morpholine groups in 3,5-Bis(morpholin-4-yl)aniline enhance nucleophilicity at the amino group, facilitating its use in coupling reactions (e.g., urea formation with triphosgene) . Trifluoromethyl (CF₃) groups in 4-[3,5-Bis(trifluoromethyl)phenyl]aniline increase electron-withdrawing effects, improving thermal stability (up to 300°C) and making the compound suitable for aerospace materials .

Applications :

  • Electronics/Aerospace : CF₃-substituted anilines exhibit superior dielectric properties and oxidative resistance compared to morpholine analogs, driving their use in flexible electronics .
  • Pharmaceuticals : Morpholine-containing compounds (e.g., 3,5-Bis(morpholin-4-yl)aniline) are preferred for designing kinase inhibitors due to their hydrogen-bonding capability and solubility .

Synthetic Flexibility :

  • Triazine derivatives (e.g., 2-Chloro-4,6-dimorpholin-4-yl[1,3,5]triazine) leverage morpholine’s nucleophilicity for stepwise substitution, enabling modular drug discovery platforms .

Physicochemical Properties

  • Solubility : Morpholine substituents improve water solubility compared to hydrophobic CF₃ groups. For example, 3,5-Bis(morpholin-4-yl)aniline is soluble in polar aprotic solvents (e.g., DCM, DMF), whereas CF₃-substituted analogs require halogenated solvents .
  • Thermal Stability : CF₃-substituted anilines exhibit higher decomposition temperatures (>300°C) than morpholine derivatives (~250°C) due to strong C–F bonds .

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